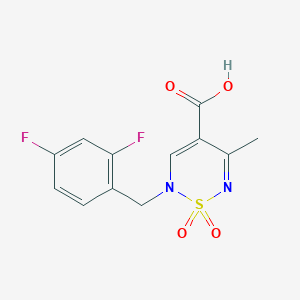
2-(2,4-difluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide is a useful research compound. Its molecular formula is C12H10F2N2O4S and its molecular weight is 316.28. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Biphenyl derivatives, including the compound , serve as fundamental backbones in synthetic organic chemistry and natural products. Their presence is widespread in medicinally active compounds, marketed drugs, and natural products. For instance, several biologically active natural products contain biaryl scaffolds, such as vancomycin, WS 43708A, and Arylomycin A. These compounds play crucial roles in treating various conditions due to their pharmacological activities .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce an extensive range of products, including fluorescent layers in organic light-emitting diodes (OLEDs). The compound’s structural moiety contributes to the development of these advanced display technologies .
Building Blocks for Liquid Crystals
Biphenyl derivatives serve as significant intermediates in organic chemistry and are essential building blocks for basic liquid crystals. These compounds play a pivotal role in the design and development of liquid crystal materials used in displays, sensors, and other applications .
Antiandrogenic Agents
Certain biphenyl derivatives exhibit antiandrogenic properties. These compounds are valuable in the treatment of conditions related to androgen hormones, such as prostate cancer and hirsutism .
Anti-Inflammatory and Antibacterial Agents
Biphenyl derivatives have been patented and widely used in medicine. They serve as anti-inflammatory, antibacterial, and antimicrobial agents. For example, adapalene (trademark drug) is a third-generation topical retinoid primarily used for treating acne vulgaris and other inflammatory skin conditions .
Basal Cell Carcinoma Treatment
Sonidegib, a biphenyl-based drug, is used for the treatment of basal cell carcinoma. Its mechanism of action involves inhibiting the Hedgehog signaling pathway, which plays a role in cancer growth and progression .
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4S/c1-7-10(12(17)18)6-16(21(19,20)15-7)5-8-2-3-9(13)4-11(8)14/h2-4,6H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMHGRHWONIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)
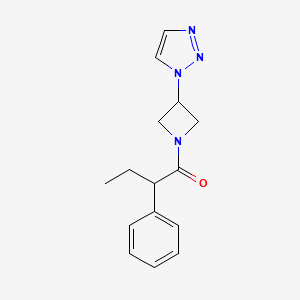
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
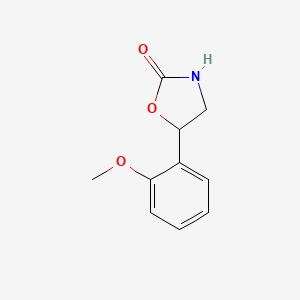
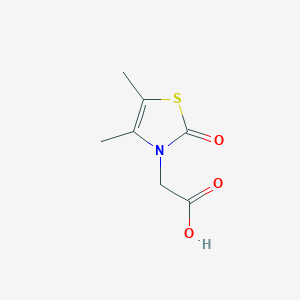

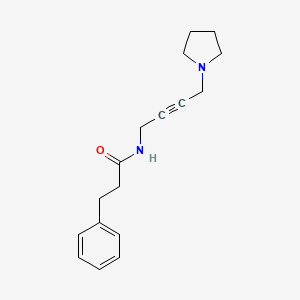
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)
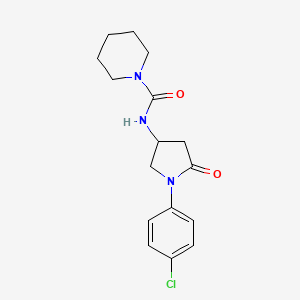
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)